5-Fluoro-2-methylphenylthiourea

Übersicht

Beschreibung

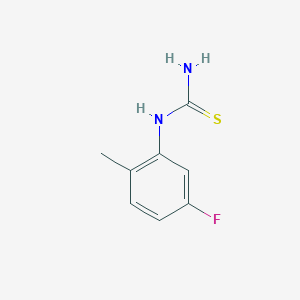

5-Fluoro-2-methylphenylthiourea is an organosulfur compound with the molecular formula C8H9FN2S. It is a derivative of thiourea, where the phenyl ring is substituted with a fluorine atom at the 5-position and a methyl group at the 2-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methylphenylthiourea typically involves the reaction of 5-fluoro-2-methylaniline with thiocyanate compounds. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-2-methylphenylthiourea undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted thiourea derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

5-Fluoro-2-methylphenylthiourea serves as an important intermediate in the synthesis of more complex organic compounds. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. This versatility makes it valuable for developing new materials and pharmaceuticals.

Reactions

- Oxidation : Can be oxidized to form sulfoxides and sulfones.

- Reduction : Capable of being reduced to corresponding amines.

- Substitution : The thiourea group can engage in nucleophilic substitution reactions with various reagents.

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial activity against gram-positive and gram-negative bacteria. In studies, it demonstrated zones of inhibition of 20.5 mm against Staphylococcus aureus and 17.0 mm against Chromobacterium violaceum, although these were lower than the standard drug Streptomycin .

Enzyme Inhibition

The compound has been identified as an inhibitor of key enzymes such as acetylcholinesterase and glucose-6-phosphatase. These enzymes play crucial roles in neurotransmission and glucose metabolism, respectively. The inhibition occurs through the formation of stable complexes with these enzymes, potentially influencing various metabolic pathways .

Medicinal Research

Potential Therapeutic Agent

Ongoing research is exploring the therapeutic potential of this compound for various diseases, particularly cancer. Its ability to inhibit specific enzymes suggests it may have applications in treating conditions related to metabolic dysregulation or cancer cell proliferation .

Industrial Applications

Dyes and Plastics Production

In industrial settings, this compound is utilized in the production of dyes and plastics. Its unique chemical properties allow it to contribute to the synthesis of materials with specific desired characteristics.

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-methylphenylthiourea involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as acetylcholinesterase and glucose-6-phosphatase, which play crucial roles in biological processes. The compound’s effects are mediated through its ability to form stable complexes with these enzymes, thereby inhibiting their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(5-Fluoro-2-methylphenyl)urea: Similar structure but with an oxygen atom instead of sulfur.

(5-Fluoro-2-methylphenyl)guanidine: Contains a guanidine group instead of a thiourea group.

(5-Fluoro-2-methylphenyl)carbamate: Contains a carbamate group instead of a thiourea group.

Uniqueness

5-Fluoro-2-methylphenylthiourea is unique due to its specific substitution pattern and the presence of both fluorine and methyl groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biologische Aktivität

5-Fluoro-2-methylphenylthiourea is an organosulfur compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₉FN₂S

- CAS Number : 16822-86-9

- IUPAC Name : this compound

The compound features a thiourea moiety, which is known for its biological significance and ability to interact with various biological targets. The presence of a fluorine atom at the 5-position and a methyl group at the 2-position on the phenyl ring enhances its reactivity and biological properties.

This compound exhibits its biological effects primarily through enzyme inhibition. Notably, it has been shown to inhibit:

- Acetylcholinesterase : This enzyme is crucial for neurotransmitter regulation, and its inhibition can lead to increased levels of acetylcholine, affecting neural signaling.

- Glucose-6-phosphatase : Inhibition of this enzyme can impact glucose metabolism, potentially leading to altered energy homeostasis in cells.

These interactions suggest that this compound could have implications in treating conditions related to metabolic dysfunctions and neurodegenerative diseases.

Anticancer Properties

Research indicates that this compound possesses significant anticancer activity. In vitro studies have demonstrated that it inhibits the proliferation of various cancer cell lines, including L1210 mouse leukemia cells. The compound exhibited potent growth inhibition with IC₅₀ values in the nanomolar range, suggesting strong efficacy against cancer cells .

Table 1: Anticancer Activity Data

| Cell Line | IC₅₀ (nM) | Mechanism of Action |

|---|---|---|

| L1210 (Mouse Leukemia) | <10 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | <15 | Induction of apoptosis |

| MCF7 (Breast Cancer) | <20 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest it may exhibit activity against certain bacterial strains, making it a candidate for further exploration as an antimicrobial agent.

Case Studies

A notable case study involved the use of thiourea derivatives in cancer therapy, where compounds similar to this compound were evaluated for their effectiveness in preclinical models. These studies highlighted the potential of such compounds to enhance therapeutic outcomes when used in combination with established chemotherapeutic agents .

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to improve yield and purity. The typical synthesis involves the reaction between 5-fluoro-2-methylaniline and thiocyanate compounds under basic conditions.

Additionally, ongoing research aims to elucidate the pharmacokinetics and metabolism of this compound to better understand its therapeutic window and safety profile.

Eigenschaften

IUPAC Name |

(5-fluoro-2-methylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2S/c1-5-2-3-6(9)4-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTMKTPFNGHTJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369736 | |

| Record name | N-(5-Fluoro-2-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16822-86-9 | |

| Record name | N-(5-Fluoro-2-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.